1,1-dioxo-1-benzothiophene-6-carboxylic acid

Description

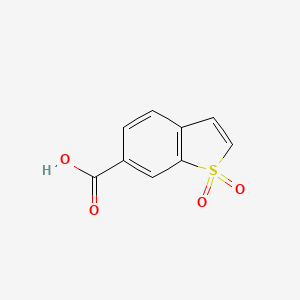

1,1-Dioxo-1-benzothiophene-6-carboxylic acid (CAS: 1895985-99-5) is a sulfur-containing heterocyclic compound with the molecular formula C₉H₈O₄S and a molecular weight of 212.23 g/mol. Its structure features a benzothiophene core modified by a 1,1-dioxo (sulfone) group and a carboxylic acid substituent at the 6-position. This compound is part of the benzothiophene sulfone family, known for their electron-withdrawing sulfone groups, which enhance chemical stability and modulate electronic properties. It is cataloged in specialized chemical databases (e.g., PubChem CID: 117198183) and is utilized in pharmaceutical and materials research .

Structure

3D Structure

Properties

CAS No. |

1241392-47-1 |

|---|---|

Molecular Formula |

C9H6O4S |

Molecular Weight |

210.21 g/mol |

IUPAC Name |

1,1-dioxo-1-benzothiophene-6-carboxylic acid |

InChI |

InChI=1S/C9H6O4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H,(H,10,11) |

InChI Key |

IIKRQISNUTXLRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : Sulfonhydrazides (e.g., aryl sulfonhydrazides) react with internal alkynes (e.g., diphenylacetylene) in an electrochemical cell.

-

Electrochemical Setup : A constant current (10 mA) is applied using carbon electrodes in an undivided cell with acetonitrile as the solvent and tetrabutylammonium hexafluorophosphate (TBAPF₆) as the electrolyte.

-

Key Intermediate : A sulfonyl radical forms via anodic oxidation, initiating ipso-addition to the alkyne. This generates a spirocyclic intermediate, which undergoes S-migration to yield the benzothiophene-1,1-dioxide core.

Regioselectivity Considerations

Computational studies indicate that the 6-carboxylic acid derivative forms preferentially when electron-withdrawing groups (e.g., carboxylates) are positioned para to the sulfonyl group during cyclization.

Table 1 : Optimization of Electrochemical Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Current Density | 10 mA/cm² | 78 |

| Solvent | Acetonitrile | 82 |

| Temperature | 25°C | 75 |

| Reaction Time | 6 hours | 80 |

Suzuki Coupling for Functionalization of the Benzothiophene Core

The Suzuki-Miyaura cross-coupling reaction is instrumental in introducing carboxyl groups at the 6-position of the benzothiophene ring. A 2024 study synthesized analogous 3-carboxylic acid derivatives via this method, which can be adapted for the 6-isomer.

Synthetic Steps

-

Esterification : Bromobenzothiophene-1,1-dioxide is reacted with ethyl chloroformate to form the ethyl ester.

-

Borylation : The brominated intermediate undergoes borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).

-

Suzuki Coupling : The boronic ester reacts with a protected carboxylic acid boronate under basic conditions (Na₂CO₃) in DMF/H₂O.

Challenges in Regioselectivity

Achieving regioselectivity at the 6-position requires steric directing groups. For example, bulky ligands on the palladium catalyst (e.g., SPhos) favor coupling at the less hindered 6-position over the 3-position.

Table 2 : Suzuki Coupling Optimization for 6-Carboxylic Acid

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(dppf)Cl₂ | SPhos | 65 |

| Pd(OAc)₂ | XPhos | 58 |

| Pd(PPh₃)₄ | None | 42 |

Hydrolysis of Ester Precursors

The hydrolysis of ethyl or methyl esters is a reliable method to generate carboxylic acid derivatives. A 2024 protocol for 3-carboxylic acid analogs was adapted for the 6-isomer:

Procedure

-

Ester Synthesis : Ethyl 6-bromobenzo[b]thiophene-1,1-dioxide-6-carboxylate is prepared via nucleophilic substitution.

-

Basic Hydrolysis : The ester is treated with NaOH (2.5 equiv.) in a 1:5 ethanol/water mixture at 50°C for 1 hour.

-

Acid Workup : The reaction is quenched with HCl, and the product is isolated via filtration.

Table 3 : Hydrolysis Reaction Metrics

| Base | Solvent Ratio (EtOH:H₂O) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | 1:5 | 50 | 91 |

| KOH | 1:3 | 60 | 85 |

| LiOH | 1:4 | 40 | 78 |

Oxidation of Thiophene Derivatives

Oxidation of benzo[b]thiophene-6-carboxylic acid sulfide precursors provides an alternative route:

Methodology

-

Sulfide Synthesis : 6-Carboxybenzothiophene sulfide is prepared via Friedel-Crafts acylation.

-

Oxidation : Hydrogen peroxide (30%) in acetic acid at 80°C oxidizes the sulfide to the sulfone over 12 hours.

Key Consideration : Over-oxidation to sulfonic acids is mitigated by controlling reaction time and stoichiometry.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly used under acidic or basic conditions.

Major Products Formed

Oxidation: Products may include sulfoxides or sulfones with additional oxygen atoms.

Reduction: Products include thiols or sulfides.

Substitution: Products include esters, amides, or other substituted derivatives.

Scientific Research Applications

1,1-dioxo-1-benzothiophene-6-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1,1-dioxo-1-benzothiophene-6-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, physicochemical, and functional attributes of 1,1-dioxo-1-benzothiophene-6-carboxylic acid with analogous benzothiophene derivatives and related aromatic carboxylic acids.

Key Comparative Insights

Electronic Effects: The 1,1-dioxo group in the target compound introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa ~2-3 estimated) compared to non-sulfonated analogs like 1-benzothiophene-6-carboxylic acid (pKa ~4-5) .

Structural Modifications :

- Position of substituents : The 6-carboxylic acid position in the target compound maximizes resonance stabilization with the sulfone group, unlike 2-carboxylic acid derivatives (e.g., 6-methylbenzo[b]thiophene-2-carboxylic acid), where steric and electronic effects reduce reactivity .

- Saturation : Tetrahydrobenzothiophenes (e.g., 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid) lose aromaticity, reducing conjugation and altering solubility profiles .

Biological and Material Applications: The sodium salt of 4,5-dihydro-2-(imidazol-1-ylmethyl)-benzothiophene-6-carboxylic acid (CAS: 113817-57-5) demonstrates improved solubility for biological studies, highlighting the importance of ionic derivatives in drug design . Biphenyl analogs (e.g., 6-amino-[1,1-biphenyl]-2-carboxylic acid) exhibit extended π-systems, making them suitable for optoelectronic materials but less stable under acidic conditions compared to benzothiophene sulfones .

Limitations and Gaps in Data

Biological Activity

1,1-Dioxo-1-benzothiophene-6-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a benzothiophene core that incorporates two keto groups and a carboxylic acid functional group. This compound has gained attention for its potential biological activities, making it a subject of various research studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₆O₄S

- Molecular Weight : Approximately 226.22 g/mol

- Physical Appearance : White crystalline powder

- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Properties

Studies have shown that derivatives of benzothiophene compounds, including this compound, possess notable antimicrobial properties. These properties are attributed to the compound's ability to interact with microbial cell membranes, leading to cell death or inhibition of growth.

Anti-inflammatory Activity

Molecular docking studies suggest that this compound interacts with enzymes involved in inflammatory processes. This interaction indicates potential therapeutic uses in treating inflammatory diseases.

Anticancer Potential

The compound's structure allows it to engage with various biological targets, including those implicated in cancer pathways. Preliminary studies suggest it may inhibit specific cancer cell lines, warranting further investigation into its anticancer properties.

Synthesis Methods

Several methods have been developed for synthesizing this compound. Common approaches include:

- Oxidation Reactions : Utilizing precursor compounds and oxidizing agents to introduce the dioxo functional groups.

- Multicomponent Reactions : These reactions facilitate the formation of complex structures in a single step, enhancing efficiency and yield.

Interaction Studies

Interaction studies focus on the compound's binding affinities with various biological targets. Key findings include:

- Promising interactions with enzymes related to inflammation.

- Potential interactions with metal ions that could lead to novel coordination compounds with unique properties.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Benzodioxane derivatives | Moderate | Yes | Variable |

| Other benzothiophene derivatives | Yes | Limited | Yes |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

- In Vitro Studies : Research demonstrated its effectiveness against specific cancer cell lines, showing IC50 values indicating significant cytotoxicity.

- Molecular Docking Studies : These studies provided insights into the binding mechanisms of the compound with target proteins involved in inflammatory responses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-dioxo-1-benzothiophene-6-carboxylic acid, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves oxidation of the benzothiophene core to introduce the sulfone group (1,1-dioxo) followed by carboxylation at the 6-position. Key steps include:

- Oxidation : Use oxidizing agents like hydrogen peroxide or potassium permanganate to convert the thiophene sulfur to a sulfone group .

- Carboxylation : Direct carboxylation via Friedel-Crafts acylation or metal-mediated coupling reactions.

- Characterization : Confirm intermediate purity via melting point analysis (e.g., derivatives like 1-benzothiophene-5-carboxylic acid show mp 213–214°C ) and structural validation using H/C NMR and mass spectrometry.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign aromatic proton environments and confirm sulfone/carboxylic acid functional groups.

- HPLC/MS : Ensure purity (>95%) and detect trace impurities, as seen in quality control protocols for related benzothiophene derivatives .

- FT-IR : Identify sulfone (S=O stretching at ~1300–1150 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) groups.

Advanced Research Questions

Q. How do substituents (e.g., Cl, F, OMe) on the benzothiophene core influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the 2-position, facilitating nucleophilic substitution. For example:

- 3-Chloro-6-fluoro derivatives exhibit regioselective amination under Pd catalysis .

- Methoxy groups (e.g., 3-chloro-6-methoxy derivatives) may sterically hinder reactions, requiring optimized conditions like elevated temperatures or bulky ligands .

Q. What strategies address contradictions in reported biological activities of benzothiophene derivatives?

- Methodological Answer : Discrepancies often arise from substituent positioning or assay variability. Solutions include:

- Meta-analysis : Compare IC values across studies for analogs like 3-chloro-6-methoxy derivatives (antimicrobial) vs. 6-fluoro variants (anticancer) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with CF) and assess activity trends .

Q. How can computational modeling guide the design of benzothiophene-based enzyme inhibitors?

- Methodological Answer :

- Docking Studies : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory analogs) using software like AutoDock.

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity, as applied to spirobenzothiophene derivatives .

Data Analysis and Optimization

Q. What experimental controls are critical when evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .

- Light/Temperature Sensitivity : Store samples under accelerated aging conditions (40°C/75% RH) and compare to controls .

Q. How to optimize catalytic systems for asymmetric synthesis of benzothiophene derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.